2,3-Dichloro-5-fluorophenol
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Overview
Description
2,3-Dichloro-5-fluorophenol: is an organic compound with the molecular formula C6H3Cl2FOH It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. For instance, starting with 2,3-dichlorophenol, fluorination can be achieved using a fluorinating agent such as potassium fluoride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by halogenation reactions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the hydroxyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted phenols.
- Oxidation reactions can produce quinones or other oxidized phenolic compounds.
- Reduction reactions can lead to dehalogenated phenols or altered hydroxyl derivatives.
Scientific Research Applications
2,3-Dichloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in pharmaceuticals due to its unique halogenated structure.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.
Comparison with Similar Compounds
2,3-Dichlorophenol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
2,3-Difluorophenol: Contains two fluorine atoms instead of chlorine, leading to different reactivity and applications.
2,4-Dichloro-5-fluorophenol:
Uniqueness: 2,3-Dichloro-5-fluorophenol is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-5-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKORBYSIMQWPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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